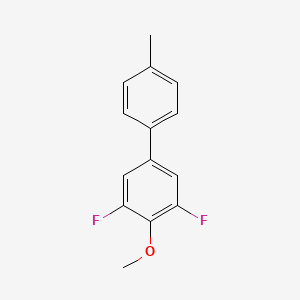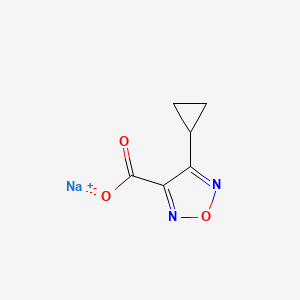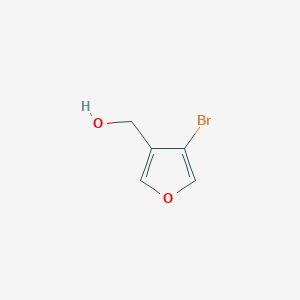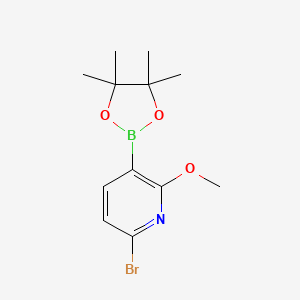![molecular formula C55H69N2P B14024594 (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine](/img/structure/B14024594.png)
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphanyl group and a pyridinylmethyl group, making it an interesting subject for studies in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine typically involves multiple steps, including the formation of the indeno[2,1-d]fluorene core, the introduction of the phosphanyl group, and the attachment of the pyridinylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine: can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce new functional groups to the pyridinylmethyl moiety.
科学研究应用
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may have potential as a probe for studying biological systems due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in material science and nanotechnology.
作用机制
The mechanism by which (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine exerts its effects depends on its interaction with molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the pyridinylmethyl group can interact with biological macromolecules, affecting their function. The exact pathways involved would require further experimental investigation.
相似化合物的比较
Similar compounds include other phosphanyl-substituted indeno[2,1-d]fluorenes and pyridinylmethyl-substituted fluorene derivatives. Compared to these compounds, (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
属性
分子式 |
C55H69N2P |
|---|---|
分子量 |
789.1 g/mol |
IUPAC 名称 |
(15S)-6-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]pentacyclo[11.7.0.01,9.02,7.015,20]icosa-2(7),3,5,8,10,12-hexaen-8-amine |
InChI |
InChI=1S/C55H69N2P/c1-35-19-18-26-56-47(35)34-57-50-46-24-16-21-37-27-36-20-14-15-22-44(36)55(37,46)45-23-17-25-48(49(45)50)58(42-30-38(51(2,3)4)28-39(31-42)52(5,6)7)43-32-40(53(8,9)10)29-41(33-43)54(11,12)13/h16-19,21,23-26,28-33,36,44,57H,14-15,20,22,27,34H2,1-13H3/t36-,44?,55?/m0/s1 |
InChI 键 |
DRLBDYDVUAPADK-WGANGRHTSA-N |
手性 SMILES |
CC1=C(N=CC=C1)CNC2=C3C=CC=C4C3(C5CCCC[C@H]5C4)C6=C2C(=CC=C6)P(C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC1=C(N=CC=C1)CNC2=C3C=CC=C4C3(C5CCCCC5C4)C6=C2C(=CC=C6)P(C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


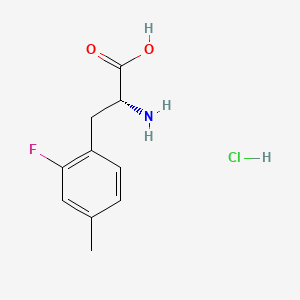
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)

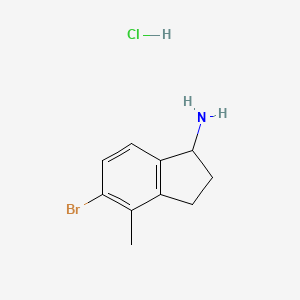

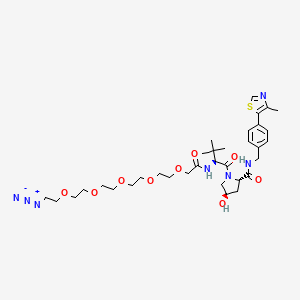
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)


